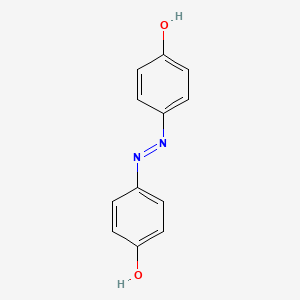

4,4'-Dihydroxyazobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-hydroxyphenyl)diazenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-11-5-1-9(2-6-11)13-14-10-3-7-12(16)8-4-10/h1-8,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKODVHZBYIBMOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2050-16-0, 51437-66-2 | |

| Record name | 4,4'-Azobis(phenol) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dihydroxyazobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051437662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2050-16-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402595 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Dihydroxyazobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DIHYDROXYAZOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4YLC7I7DN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4,4'-Dihydroxyazobenzene chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4'-Dihydroxyazobenzene, a versatile organic compound with significant potential in various scientific and therapeutic fields. This document details its chemical structure, physicochemical properties, synthesis protocols, and biological activities, with a focus on its applications in research and drug development.

Chemical Structure and IUPAC Name

This compound is an aromatic azo compound characterized by two phenol rings linked by a diazene (-N=N-) bridge. The hydroxyl groups are located at the para position of each benzene ring, resulting in a symmetrical molecular structure.[1]

The standard IUPAC name for this compound is 4-[(4-hydroxyphenyl)diazenyl]phenol .[1][2]

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 214.22 g/mol | [1][2] |

| Appearance | Amber to brown to dark green powder/crystal | [3][4] |

| Melting Point | 215 °C (with decomposition) | [1][4] |

| Solubility | Soluble in most organic solvents (e.g., Methanol, EtOH); Insoluble in water | [4][5] |

| Maximum Absorption (λmax) | 360 nm (in EtOH) | [4] |

| SMILES | Oc1ccc(N=Nc2ccc(O)cc2)cc1 | [1][3] |

| InChI Key | WKODVHZBYIBMOC-UHFFFAOYSA-N | [1][2] |

| CAS Number | 2050-16-0 | [1][2] |

Biological Activity: Antimicrobial Properties

This compound (DHAB) has demonstrated notable in vitro antimicrobial and antibiofilm activity against clinically relevant pathogens.[6] Its mechanism is believed to involve the induction of oxidative stress and subsequent membrane damage in bacterial cells.[6]

| Organism | Test | Value | Reference |

| Staphylococcus aureus | Minimal Inhibitory Concentration (MIC) | 64 mg/L | [6] |

| Minimal Bactericidal Concentration (MBC) | 256 mg/L | [6] | |

| Staphylococcus pseudintermedius | Minimal Inhibitory Concentration (MIC) | 32 mg/L | [6] |

| Minimal Bactericidal Concentration (MBC) | 64 mg/L | [6] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided below.

This method involves the diazotization of p-aminophenol followed by a coupling reaction with phenol.[7]

Materials:

-

p-Aminophenol

-

1 M Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Methanol (CH₃OH), pre-cooled

-

Phenol

-

3 M Sodium hydroxide (NaOH)

-

Concentrated HCl

Procedure:

-

Dissolve p-aminophenol (10.0 g, 91.64 mmol) in 200 mL of 1 M HCl solution. Cool the solution to 0°C using an ice bath.[7]

-

Prepare a solution of sodium nitrite (9.34 g, 109.8 mmol) in 150 mL of H₂O. Add this solution to the p-aminophenol solution.[7]

-

Add 200 mL of pre-cooled methanol to the diazotized solution and stir the mixture for 1 hour.[7]

-

Prepare a separate solution of phenol (8.62 g, 91.64 mmol) in 65 mL of 3 M aqueous sodium hydroxide.[7]

-

Add the phenol solution drop-wise to the reaction mixture and continue stirring at room temperature for 2 hours.[7]

-

Remove methanol from the mixture by evaporation.

-

Adjust the pH to <5 by adding concentrated HCl, which will cause the product to precipitate.[7]

-

Collect the precipitate by filtration, wash with H₂O, and recrystallize from an ethanol/water mixture to yield pure this compound.[7]

This alternative method utilizes p-nitrophenol as the starting material in a reaction with potassium hydroxide.[8]

Materials:

-

p-Nitrophenol

-

Potassium hydroxide (KOH)

-

Water (H₂O)

-

Concentrated Hydrochloric acid (HCl)

-

Diethyl ether

-

Sodium sulfate (Na₂SO₄)

-

Ethanol (50% v/v aqueous solution)

Procedure:

-

Create a mixture of KOH (25 g, 380 mmol), p-nitrophenol (5 g, 36 mmol), and 6 mL of water.[8]

-

Heat the mixture to 120°C and let it stand for 1 hour.[8]

-

Slowly increase the temperature to 195-200°C. A vigorous reaction will occur, forming a brown, viscous liquid.[8]

-

After the reaction is complete, dissolve the product in water.

-

Acidify the resulting dark-red solution to pH 3 with concentrated HCl.[8]

-

Extract the product from the acidified solution using diethyl ether.[8]

-

Combine the ether extracts and dry them over Na₂SO₄ overnight.[8]

-

Remove the ether by vacuum evaporation.

-

Recrystallize the residue from a 50% (v/v) ethanol aqueous solution to obtain yellow crystals of this compound.[8]

Caption: Generalized workflows for the synthesis of this compound.

Key Chemical Properties and Mechanisms

A hallmark of azobenzene derivatives is their ability to undergo reversible photoisomerization.[1] Upon exposure to UV light (around 360 nm), the stable trans isomer converts to the less stable cis isomer. This process can be reversed by exposing the cis isomer to visible light or through thermal relaxation. This light-responsive behavior makes it a valuable component for developing photoresponsive materials, smart coatings, and controlled drug delivery systems.[1][9]

Caption: Reversible photoisomerization of this compound.

The antimicrobial effect of this compound against staphylococci is attributed to its ability to induce oxidative stress and compromise the bacterial cell membrane.[6]

Caption: Proposed antimicrobial mechanism of this compound.

Applications in Research and Development

The unique properties of this compound make it a valuable molecule for various applications:

-

Drug Development: It serves as a lead compound for developing new antimicrobial and antifungal agents, particularly against drug-resistant strains.[6]

-

Smart Materials: Its photoresponsive nature is utilized in creating smart coatings, sensors, and other materials that can change their properties in response to light.[1][9]

-

Dye Industry: It is an important intermediate in the synthesis of various azo dyes.[1]

-

Biochemical Research: The compound and its derivatives are used as biochemical probes to study interactions between carbohydrates and proteins.

References

- 1. Buy this compound | 2050-16-0 [smolecule.com]

- 2. This compound | C12H10N2O2 | CID 101245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 2050-16-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. chembk.com [chembk.com]

- 6. Antimicrobial and Antibiofilm Effect of 4,4′-Dihydroxy-azobenzene against Clinically Resistant Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide on the Core Physical and Chemical Properties of 4,4'-Dihydroxyazobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dihydroxyazobenzene, also known as 4,4'-azodiphenol, is an organic compound with the chemical formula C₁₂H₁₀N₂O₂. It belongs to the azobenzene class of compounds, characterized by two phenyl rings linked by a diazene (-N=N-) functional group. The presence of hydroxyl (-OH) groups at the para positions of both phenyl rings imparts specific chemical and physical properties that are of significant interest in various scientific and biomedical fields. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological activities, with a focus on its potential applications in drug development.

Core Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized in the tables below, providing a quick reference for researchers.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [1] |

| Molecular Weight | 214.22 g/mol | [1] |

| Appearance | Amber to Brown to Dark green powder to crystal | |

| Melting Point | 215 °C (decomposes) | [2] |

| Solubility | Soluble in methanol. Recrystallized from 50% (v/v) ethanol aqueous solution. | [3] |

Table 2: Spectroscopic Properties

| Spectroscopic Data | Value | Reference |

| UV-Vis (λmax in Ethanol) | 360 nm | |

| ¹H NMR (400 MHz, DMSO-d₆) | δ = 10.52 (s, 2H, OH), 7.70 (d, J = 8.8 Hz, 4H, ArH), 6.09 (d, J = 8.8 Hz, 4H, ArH) | [4] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ = 160.20, 145.72, 124.67, 116.33 | [4] |

| Mass Spectrometry (TOF-MS) | m/z 215 (M + H)⁺ | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research.

Synthesis of this compound

Two common methods for the synthesis of this compound are detailed below.

Method 1: Diazotization of p-Aminophenol followed by Coupling with Phenol [4]

-

Diazotization:

-

Dissolve p-aminophenol (10.0 g, 91.64 mmol) in 200 mL of 1 M HCl solution.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of sodium nitrite (9.34 g, 109.8 mmol) in 150 mL of water to the p-aminophenol solution while maintaining the temperature at 0°C.

-

To the resulting diazotized solution, add 200 mL of pre-cooled methanol and stir the mixture for 1 hour.

-

-

Azo Coupling:

-

Prepare a solution of phenol (8.62 g, 91.64 mmol) in 65 mL of 3 M aqueous sodium hydroxide.

-

Add the phenol solution dropwise to the diazotized solution and stir the reaction mixture at room temperature for 2 hours.

-

-

Work-up and Purification:

-

Remove the methanol by evaporation under reduced pressure.

-

Acidify the remaining solution to a pH of less than 5 using concentrated HCl to precipitate the product.

-

Collect the precipitate by filtration and wash it with water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

-

Method 2: From p-Nitrophenol [3]

-

Reaction Setup:

-

In a suitable reaction vessel, combine KOH (25 g, 380 mmol), p-nitrophenol (5 g, 36 mmol), and 6 mL of water.

-

Heat the mixture to 120 °C and maintain for 1 hour.

-

Slowly increase the temperature to 195-200 °C, at which point a vigorous reaction will occur, producing a brown viscous liquid.

-

-

Work-up and Purification:

-

After the reaction is complete, dissolve the product in water.

-

Acidify the dark-red solution to pH 3 with concentrated HCl.

-

Extract the product with diethyl ether.

-

Dry the combined ether extracts over anhydrous Na₂SO₄.

-

Remove the ether by evaporation under vacuum.

-

Recrystallize the residue from a 50% (v/v) ethanol aqueous solution to yield yellow crystals of this compound.

-

Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

-

Process the spectra using appropriate software to obtain chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and integration values.

-

-

UV-Visible (UV-Vis) Spectroscopy:

-

Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol).

-

Perform serial dilutions to obtain a series of standard solutions of known concentrations.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Use the Beer-Lambert law (A = εbc) to determine the molar extinction coefficient (ε).

-

-

Mass Spectrometry (MS):

-

Introduce a dilute solution of the compound into the mass spectrometer using a suitable ionization technique (e.g., Time-of-Flight, TOF).

-

Acquire the mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern.

-

Biological Activities and Potential Applications

This compound has demonstrated promising biological activities, particularly as an antimicrobial and antifungal agent. This has positioned it as a molecule of interest for drug development professionals.

Antimicrobial Activity against Staphylococcus aureus

Studies have shown that this compound exhibits antimicrobial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The proposed mechanism of action involves the induction of oxidative stress, leading to damage of the bacterial cell membrane.[5][6]

-

Mechanism of Action:

-

Induction of Oxidative Stress: this compound is believed to generate reactive oxygen species (ROS) within the bacterial cell.

-

Lipid Peroxidation: The increased ROS levels lead to lipid peroxidation, damaging the integrity of the cell membrane.

-

Membrane Disruption: This disruption of the cell membrane ultimately results in bacterial cell death.

-

Antifungal Activity against Candida albicans

This compound has also been identified as a promising lead compound for the development of new antifungal agents, showing activity against both fluconazole-susceptible and fluconazole-resistant strains of Candida albicans and Candida auris.[2][7][8] While the precise signaling pathways are still under investigation, its structural similarity to antifungal stilbene derivatives suggests potential mechanisms of action.

-

Potential Mechanisms of Action (Hypothesized):

-

Inhibition of Ergosterol Biosynthesis: Similar to azole antifungals, it may interfere with the enzymes involved in the synthesis of ergosterol, a crucial component of the fungal cell membrane.

-

Disruption of Cell Wall Integrity: It could potentially inhibit key enzymes responsible for the synthesis of glucan or chitin, major components of the fungal cell wall.

-

Induction of Apoptosis: The compound might trigger programmed cell death pathways within the fungal cells.

-

Further research is necessary to elucidate the specific molecular targets and signaling cascades affected by this compound in fungal pathogens.

Conclusion

This compound is a versatile molecule with well-defined physical and chemical properties. Its straightforward synthesis and interesting biological activities, particularly its antimicrobial and antifungal potential, make it a valuable compound for further investigation in the fields of medicinal chemistry and drug development. The detailed protocols and compiled data in this guide are intended to facilitate and standardize future research efforts aimed at exploring the full therapeutic potential of this promising azobenzene derivative.

References

- 1. This compound | C12H10N2O2 | CID 101245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. Antimicrobial and Antibiofilm Effect of 4,4′-Dihydroxy-azobenzene against Clinically Resistant Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial and Antibiofilm Effect of 4,4'-Dihydroxy-azobenzene against Clinically Resistant Staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. Azobenzene derivatives with activity against drug-resistant Candida albicans and Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,4'-Dihydroxyazobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on 4,4'-dihydroxyazobenzene (DHAB), a photoresponsive organic compound with significant potential in materials science and pharmacology. Its applications range from the synthesis of azo dyes and smart coatings to its emerging role as an antimicrobial and antifungal agent.[1][2][3]

Core Molecular Data

This compound is an aromatic compound characterized by two phenol rings linked by a central azo (-N=N-) group.[1] This structure allows for photoisomerization between its trans and cis forms upon exposure to light, a property central to many of its applications.[1]

The fundamental quantitative data for this molecule are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [1][4][5] |

| Molecular Weight | 214.22 g/mol | [1][4][5] |

| IUPAC Name | 4-[(4-hydroxyphenyl)diazenyl]phenol | [1][4] |

| CAS Number | 2050-16-0 | [1][4][5] |

| Melting Point | 215 °C (with decomposition) | [1] |

| Appearance | Amber to Brown to Dark green powder/crystal | [5] |

Experimental Protocols

The synthesis of this compound is typically achieved through a diazotization reaction followed by an azo coupling. The following protocol provides a reliable method for its preparation in a laboratory setting.

Synthesis of this compound via Azo Coupling

This protocol is adapted from a standard procedure involving the diazotization of p-aminophenol and subsequent coupling with phenol.[6]

Materials:

-

p-Aminophenol (91.64 mmol, 10.0 g)

-

1 M Hydrochloric Acid (HCl) solution (200 mL)

-

Sodium Nitrite (NaNO₂) (109.8 mmol, 9.34 g)

-

Deionized Water (150 mL)

-

Methanol (CH₃OH), pre-cooled (200 mL)

-

Phenol (91.64 mmol, 8.62 g)

-

3 M Sodium Hydroxide (NaOH) solution (65 mL)

-

Concentrated HCl

-

Ethanol/Water for recrystallization

Procedure:

-

Diazotization:

-

Dissolve 10.0 g of p-aminophenol in 200 mL of 1 M HCl solution.

-

Cool the solution to 0°C using an ice bath.

-

Separately, dissolve 9.34 g of NaNO₂ in 150 mL of water.

-

Slowly add the NaNO₂ solution to the chilled p-aminophenol solution to form the diazonium salt.

-

Add 200 mL of pre-cooled methanol to the diazotized solution and stir the mixture for 1 hour.[6]

-

-

Azo Coupling:

-

Prepare a coupling solution by dissolving 8.62 g of phenol in 65 mL of 3 M aqueous NaOH.

-

Add the phenol solution drop-wise to the diazonium salt mixture.

-

Stir the reaction mixture at room temperature for 2 hours.[6]

-

-

Isolation and Purification:

-

Remove the methanol from the mixture by evaporation.

-

Adjust the pH of the remaining solution to <5 by adding concentrated HCl, which will cause a precipitate to form.

-

Collect the resulting precipitate by filtration.

-

Wash the collected solid with water.

-

Recrystallize the crude product from an ethanol/water mixture to yield pure this compound. A typical yield for this process is around 78%.[6]

-

Biological Activity and Mechanism of Action

Recent studies have highlighted the biological activities of this compound, particularly its antimicrobial and antioxidant properties.[1]

Antimicrobial Effects

DHAB has demonstrated notable in vitro antimicrobial activity against clinically relevant pathogens, including Staphylococcus aureus and Staphylococcus pseudintermedius.[2] The mechanism of its bactericidal action involves the induction of oxidative stress.

-

Membrane Damage: DHAB appears to cause damage to the bacterial cell membrane. This is evidenced by an increase in thiobarbituric acid reactive substances (TBARS), which indicates lipid peroxidation.[2]

-

ROS Scavenging Induction: The compound induces an oxidative burst within the bacteria. In response, the bacteria show differential induction of ROS-scavenging enzymes like peroxidases and superoxide dismutase.[2]

-

Biofilm Inhibition: DHAB has also been shown to inhibit the formation of biofilms by these bacteria, a crucial factor in persistent infections.[2]

The antimicrobial properties are believed to be related to the reduction of the azo bond by microbial enzymes called azoreductases, which can produce toxic aromatic amines.[2]

Caption: Proposed mechanism of antimicrobial action for this compound.

Logical Workflow and Relationships

The synthesis and application of DHAB follow a logical progression from chemical synthesis to functional implementation. The workflow below illustrates the key stages, from precursor materials to final applications in research and development.

Caption: Workflow from synthesis precursors to applications of this compound.

References

- 1. Buy this compound | 2050-16-0 [smolecule.com]

- 2. Antimicrobial and Antibiofilm Effect of 4,4′-Dihydroxy-azobenzene against Clinically Resistant Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C12H10N2O2 | CID 101245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to the Solubility of 4,4'-Dihydroxyazobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,4'-dihydroxyazobenzene, a key chemical intermediate in various industrial applications, including the synthesis of dyes and photoresponsive materials.[1] Understanding its solubility in different organic solvents is crucial for optimizing reaction conditions, purification processes, and for its potential application in drug development as an antifungal agent.[1]

Core Concepts: Solubility of this compound

This compound (CAS No: 2050-16-0) is a crystalline solid with a molecular weight of 214.22 g/mol .[2][3] Its structure, featuring two hydroxyl groups on the phenyl rings connected by an azo bridge, dictates its solubility behavior. These polar hydroxyl groups allow for hydrogen bonding, leading to better solubility in polar solvents.[1] Conversely, its relatively non-polar azobenzene backbone contributes to some solubility in less polar organic solvents.

Quantitative Solubility Data

| Solvent | Formula | Type | Solubility | Temperature (°C) | Notes |

| Water | H₂O | Protic | 0.11 g/L (Calculated) | 25 | Very slightly soluble.[2] |

| Methanol | CH₃OH | Protic | Soluble | Not Specified | The presence of hydroxyl groups enables hydrogen bonding.[1] |

| Ethanol | C₂H₅OH | Protic | Soluble | Not Specified | |

| Acetone | C₃H₆O | Aprotic | Soluble | Not Specified | |

| Benzene | C₆H₆ | Aprotic | Soluble | Not Specified | |

| Diethyl Ether | (C₂H₅)₂O | Aprotic | Soluble | Not Specified | |

| Non-polar Solvents | - | - | Limited Solubility | Not Specified | The polar nature of the hydroxyl groups limits solubility.[1] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. This protocol is based on the widely accepted "shake-flask" method coupled with UV-Vis spectrophotometry for quantification.

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Syringe filters (0.45 µm)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Experimental Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a known mass of this compound and dissolve it in a known volume of the desired organic solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.

-

-

Calibration Curve:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent using the UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.

-

-

Equilibrium Solubility Measurement (Shake-Flask Method):

-

Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials and place them in a constant temperature shaker bath.

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a known volume of the same solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Using the equation from the calibration curve, determine the concentration of this compound in the diluted solution.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.

-

Experimental Workflow

Caption: Workflow for determining the solubility of this compound.

References

- 1. Buy this compound | 2050-16-0 [smolecule.com]

- 2. CAS # 2050-16-0, 4,4'-(1,2-Diazenediyl)bis[phenol], 4,4'-Azobisphenol, 4,4'-Azodiphenol, this compound, 4-((4-Hydroxyphenyl)diazenyl)benzoitrile, 4-(4-Hydroxyphenylazo)phenol, NSC 402595, p,p'-Dihydroxyazobenzene, p-Azophenol - chemBlink [chemblink.com]

- 3. This compound | C12H10N2O2 | CID 101245 - PubChem [pubchem.ncbi.nlm.nih.gov]

Theoretical Calculation of the UV-Vis Spectrum of 4,4'-dihydroxyazobenzene: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the theoretical calculation of the Ultraviolet-Visible (UV-Vis) spectrum for 4,4'-dihydroxyazobenzene. Tailored for researchers, scientists, and professionals in drug development, this document outlines the fundamental principles, a detailed computational protocol, and the interpretation of results. The focus is on the application of Time-Dependent Density Functional Theory (TD-DFT), a robust method for simulating electronic spectra.

Introduction to UV-Vis Spectroscopy and Computational Chemistry

UV-Vis spectroscopy is a powerful analytical technique that probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower-energy molecular orbitals to higher-energy ones. For azobenzene and its derivatives, such as this compound, the key electronic transitions are the π → π* and n → π* transitions. The intense π → π* transition in the UV region is characteristic of the trans-isomer, while the weaker n → π* transition appears at longer wavelengths.

Computational chemistry provides the tools to model these electronic transitions and predict the resulting UV-Vis spectrum.[1] Time-Dependent Density Functional Theory (TD-DFT) has become a standard and widely used method for calculating the vertical transition energies and oscillator strengths that define the spectrum.[2][3] These theoretical calculations are invaluable for understanding the photophysical properties of molecules, interpreting experimental data, and guiding the design of new photoswitchable compounds for various applications, including pharmacology and materials science.

Theoretical Foundations

The simulation of a UV-Vis spectrum is based on calculating the energy difference between the ground electronic state and various excited states. According to the Franck-Condon principle, electronic excitations are "vertical," meaning they occur much faster than the nuclei can rearrange. Therefore, calculations are performed on the optimized ground-state geometry of the molecule.

TD-DFT is an extension of Density Functional Theory (DFT) that allows for the calculation of excited-state properties.[2] The accuracy of TD-DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For azobenzene derivatives, hybrid functionals like B3LYP and PBE0, combined with a sufficiently flexible basis set such as 6-311++G(d,p), have been shown to provide reliable results.[2] Solvent effects, which can significantly alter the positions and intensities of absorption bands, can be incorporated using models like the Polarizable Continuum Model (PCM).

Detailed Computational Protocol

The following protocol outlines a standard workflow for calculating the UV-Vis spectrum of trans-4,4'-dihydroxyazobenzene using a quantum chemistry software package like Gaussian.

Step 1: Ground State Geometry Optimization The first and most critical step is to obtain an accurate structure of the molecule in its electronic ground state.

-

Objective: To find the minimum energy conformation of trans-4,4'-dihydroxyazobenzene.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP is a commonly used functional for organic molecules.[3]

-

Basis Set: 6-311++G(d,p) provides a good balance between accuracy and computational cost.[2]

-

Procedure:

-

Build the initial structure of trans-4,4'-dihydroxyazobenzene.

-

Perform a geometry optimization calculation.

-

Follow up with a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).

-

Step 2: TD-DFT Excited State Calculation With the optimized ground-state geometry, the vertical excitation energies and oscillator strengths are calculated.

-

Objective: To compute the electronic transitions that give rise to the UV-Vis spectrum.

-

Method: Time-Dependent Density Functional Theory (TD-DFT).

-

Functional/Basis Set: Use the same functional and basis set as in the optimization step for consistency (e.g., B3LYP/6-311++G(d,p)).

-

Solvent Model: To simulate the spectrum in a solvent (e.g., ethanol or water), incorporate the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM).

-

Number of States: Request a sufficient number of excited states (e.g., 20-30) to ensure the entire relevant UV-Vis range is covered.[4]

-

Procedure:

-

Use the optimized coordinates from Step 1 as the input geometry.

-

Set up the TD-DFT calculation, specifying the number of states and the solvent model.

-

Run the calculation to obtain the excitation energies and oscillator strengths for each electronic transition.

-

Step 3: Data Analysis and Spectrum Visualization The output of the TD-DFT calculation is a list of discrete electronic transitions ("stick spectrum"). To create a visually comparable spectrum, this data must be processed.

-

Objective: To convert the calculated transition data into a continuous spectrum.

-

Data Extraction: From the output file, extract the wavelength (λ), excitation energy (in eV), and the dimensionless oscillator strength (f) for each transition. The oscillator strength is proportional to the peak intensity.

-

Convolution: Use a specialized software tool (e.g., GaussSum, Chemcraft) or a custom script to broaden the discrete transitions using a Gaussian or Lorentzian function.[5] A typical full width at half maximum (FWHM) for broadening is between 20-40 nm or 0.3-0.4 eV. This process generates a smooth absorption spectrum.

Computational Workflow Visualization

The logical flow of the theoretical UV-Vis spectrum calculation is depicted in the diagram below.

References

An In-Depth Technical Guide to the Cis-Trans Isomerization Mechanism of 4,4'-Dihydroxyazobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dihydroxyazobenzene is a photochromic molecule that undergoes reversible isomerization between its cis and trans geometric isomers upon exposure to light. This property makes it a compelling candidate for various applications, including the development of photoswitchable drugs, advanced materials, and molecular machines. Understanding the intricate mechanisms governing this isomerization is paramount for the rational design and optimization of such systems. This technical guide provides a comprehensive overview of the core principles of the cis-trans isomerization of this compound, with a focus on quantitative data, detailed experimental protocols, and mechanistic visualizations.

Core Isomerization Mechanisms

The isomerization of azobenzene derivatives can proceed through two primary pathways: rotation and inversion.[1]

-

Rotation: This mechanism involves the twisting of the molecule around the central N=N double bond. It is generally the favored pathway for the thermal cis-to-trans isomerization of hydroxy-substituted azobenzenes in polar, protic solvents.[2] The presence of hydroxyl groups facilitates this pathway through hydrogen bonding with the solvent, which can lead to a tautomeric shift to the hydrazone form, reducing the double-bond character of the N=N bond and lowering the rotational energy barrier.[3]

-

Inversion: This pathway involves the linearization of one of the C-N=N bond angles, followed by a re-bending to the other isomer. This mechanism is more common for the thermal isomerization of unsubstituted azobenzene and in non-polar solvents.

For this compound, the rotational mechanism is considered dominant for the thermal back-isomerization in polar environments due to the influence of the para-hydroxyl groups.[2]

Quantitative Data

Precise quantitative data for the photoisomerization and thermal isomerization of this compound is not extensively available in the literature. However, data from closely related hydroxy-substituted azobenzenes provide valuable insights.

Table 1: Thermal Isomerization Half-Life of cis-4-Hydroxyazobenzene in Various Solvents at 293 K

| Solvent | Half-life (τ₁/₂) | Reference |

| Methanol | < 1 min | [2][4] |

| Acetonitrile | < 1 min | [2][4] |

| Cyclohexane | 6 min | [2][4] |

| Benzene | 125 min | [2] |

Note: The rapid isomerization in protic and polar solvents highlights the role of hydrogen bonding in accelerating the process.

Table 2: Activation Parameters for the Thermal cis-to-trans Isomerization of Hydroxy-Substituted Azobenzenes in Ethanol

| Compound | Activation Enthalpy (ΔH‡) (kJ/mol) | Activation Entropy (ΔS‡) (J/mol·K) | Reference |

| 2,4-Dihydroxyazobenzene | 58.6 ± 1.2 | -45 ± 4 | [4] |

| 4-Hydroxyazobenzene | 63.2 ± 0.8 | -42 ± 3 | [4] |

Note: The negative activation entropies are consistent with a more ordered, polar transition state, supporting the rotational mechanism involving a hydrazone-like intermediate.[4]

Table 3: Photoisomerization Quantum Yields of Unsubstituted Azobenzene

| Isomerization | Excitation | Solvent | Quantum Yield (Φ) | Reference |

| trans → cis | n → π | n-Hexane | ~0.25 | [5] |

| trans → cis | π → π | n-Hexane | ~0.11 | [5] |

| cis → trans | n → π* | n-Hexane | ~0.50 | [5] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the diazotization of p-aminophenol followed by coupling with phenol.[6]

Materials:

-

p-Aminophenol

-

1 M Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Methanol (pre-cooled)

-

Phenol

-

3 M Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Beakers and flasks

-

Buchner funnel and filter paper

Procedure:

-

Dissolve p-aminophenol (e.g., 10.0 g, 91.64 mmol) in 1 M HCl solution (200 mL) in a beaker.

-

Cool the solution to 0°C in an ice bath with continuous stirring.

-

In a separate beaker, dissolve sodium nitrite (e.g., 9.34 g, 109.8 mmol) in deionized water (150 mL).

-

Slowly add the sodium nitrite solution to the cold p-aminophenol solution to form the diazonium salt.

-

To the diazotized solution, add pre-cooled methanol (200 mL) and stir the mixture for 1 hour at 0°C.

-

In another beaker, dissolve phenol (e.g., 8.62 g, 91.64 mmol) in 3 M aqueous sodium hydroxide (65 mL).

-

Add the phenol solution dropwise to the diazonium salt solution while maintaining the temperature at 0°C and stir for 2 hours at room temperature.

-

Remove the methanol by rotary evaporation.

-

Acidify the solution to a pH below 5 with concentrated HCl to precipitate the product.

-

Collect the precipitate by vacuum filtration using a Buchner funnel and wash with deionized water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.[6]

Monitoring Isomerization by UV-Vis Spectroscopy

UV-Vis spectroscopy is a primary technique for monitoring the kinetics of cis-trans isomerization by observing changes in the absorption spectra of the two isomers.

Equipment:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Light source for photoisomerization (e.g., UV lamp at ~365 nm for trans to cis, and a visible light source at >420 nm for cis to trans)

-

Thermostatted cuvette holder (for thermal isomerization studies)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the solvent of interest (e.g., ethanol, cyclohexane) with an absorbance maximum of the trans isomer between 0.5 and 1.0.

-

Trans-to-Cis Photoisomerization:

-

Record the initial UV-Vis spectrum of the trans isomer. The trans isomer typically exhibits a strong π-π* absorption band around 350-370 nm and a weaker n-π* band at longer wavelengths.

-

Irradiate the sample in the cuvette with a UV light source (~365 nm) for a set period.

-

Record the UV-Vis spectrum at intervals during irradiation until a photostationary state is reached (no further change in the spectrum). The π-π* band will decrease in intensity, while the n-π* band of the cis isomer (around 440-450 nm) will increase.[7][8]

-

-

Thermal Cis-to-Trans Isomerization:

-

Start with a solution enriched in the cis isomer (prepared by UV irradiation as described above).

-

Place the cuvette in a thermostatted holder at a constant temperature.

-

Record the UV-Vis spectrum at regular time intervals as the cis isomer thermally reverts to the trans isomer.

-

Monitor the increase in the absorbance of the π-π* band of the trans isomer over time.

-

-

Data Analysis:

-

The kinetics of the thermal isomerization can be analyzed by plotting the natural logarithm of the change in absorbance versus time. A linear plot indicates first-order kinetics, and the rate constant can be determined from the slope.

-

The activation parameters (enthalpy and entropy of activation) can be determined by measuring the rate constant at different temperatures and constructing an Eyring plot.[4]

-

Characterization of Isomers by NMR Spectroscopy

NMR spectroscopy is a powerful tool to distinguish between the cis and trans isomers of azobenzene derivatives based on differences in their chemical shifts and coupling constants.

Equipment:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvents (e.g., DMSO-d₆, Benzene-d₆)

-

Light source for in-situ irradiation (optional, for studying the photoisomerization directly in the NMR tube)

Procedure:

-

Sample Preparation: Prepare separate NMR samples of the trans isomer and a photostationary state mixture enriched in the cis isomer in a suitable deuterated solvent.

-

Acquisition of ¹H NMR Spectra:

-

Acquire the ¹H NMR spectrum for both samples.

-

Distinguishing Features:

-

Chemical Shifts: The aromatic protons of the cis isomer are typically shielded (appear at a lower chemical shift) compared to the corresponding protons in the trans isomer. This is due to the non-planar structure of the cis isomer where one phenyl ring is positioned in the shielding cone of the other.[9]

-

Symmetry: The trans isomer of this compound is symmetric, leading to a simpler spectrum with fewer signals for the aromatic protons. The cis isomer is asymmetric, resulting in a more complex spectrum with more distinct signals.

-

-

-

In-situ Irradiation (Optional):

-

Acquire an initial spectrum of the trans isomer.

-

Irradiate the sample inside the NMR probe with a fiber-optic coupled light source.

-

Acquire spectra at intervals to monitor the appearance of signals corresponding to the cis isomer and the decrease in the signals of the trans isomer.[10]

-

Computational Modeling

Computational chemistry provides valuable insights into the isomerization mechanism by allowing for the calculation of energy profiles and the identification of transition states.

Software:

-

Quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS)

-

Molecular visualization software (e.g., GaussView, Avogadro)

General Workflow:

-

Geometry Optimization:

-

Build the initial structures of the trans and cis isomers of this compound.

-

Perform geometry optimizations for both isomers in the ground electronic state (S₀) using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G(d).[11]

-

-

Transition State Search:

-

For the thermal isomerization, perform a transition state (TS) search for both the rotational and inversional pathways. This involves finding the saddle point on the potential energy surface connecting the cis and trans isomers.

-

Verify the transition state by performing a frequency calculation. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

-

Potential Energy Surface Scan:

-

To explore the photoisomerization pathway, perform relaxed potential energy surface scans along the relevant reaction coordinates (e.g., the CNNC dihedral angle for rotation) in the first excited singlet state (S₁).

-

-

Calculation of Properties:

-

Calculate the relative energies of the cis and trans isomers and the energy barrier for the thermal isomerization.

-

Calculate the vertical excitation energies to predict the UV-Vis absorption spectra of the isomers.

-

Mandatory Visualizations

Isomerization Pathways

Caption: General potential energy surface diagram for the photo and thermal isomerization of this compound.

Solvent-Assisted Thermal Isomerization Mechanism

Caption: Proposed mechanism for the accelerated thermal cis-to-trans isomerization in polar protic solvents.

Experimental Workflow for Kinetic Analysis

Caption: Step-by-step workflow for determining the kinetic parameters of thermal isomerization using UV-Vis spectroscopy.

Conclusion

The cis-trans isomerization of this compound is a complex process significantly influenced by environmental factors, particularly the polarity and proticity of the solvent. The presence of hydroxyl groups promotes a rapid thermal cis-to-trans isomerization in polar, protic solvents via a rotational mechanism facilitated by hydrogen bonding and azo-hydrazone tautomerization. This guide provides a foundational understanding of these mechanisms, supported by available quantitative data and detailed experimental protocols. For drug development professionals and researchers, a thorough characterization of the isomerization kinetics and quantum yields in biologically relevant environments is a critical step in harnessing the full potential of this compound and its derivatives as molecular switches.

References

- 1. cis Versus trans-Azobenzene: Precise Determination of NMR Parameters and Analysis of Long-Lived States of 15N Spin Pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of solvent on cis‐to‐trans isomerization of 4‐hydroxyazobenzene aggregated through intermolecular hydrogen bonds | Semantic Scholar [semanticscholar.org]

- 3. Thermal Isomerization of Hydroxyazobenzenes as a Platform for Vapor Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. arxiv.org [arxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. pure.ed.ac.uk [pure.ed.ac.uk]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4,4'-Dihydroxyazobenzene: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dihydroxyazobenzene, with the chemical formula C₁₂H₁₀N₂O₂, is an organic compound featuring two phenol rings linked by an azo group (-N=N-).[1] This seemingly simple molecule stands at the crossroads of historical dye chemistry and modern materials science and pharmacology. Its defining characteristic is the photoresponsive nature of the azo bond, which allows for reversible isomerization between its trans and cis forms upon exposure to light.[1] This unique property has propelled this compound from a classic dye intermediate to a key component in the development of "smart" materials and a subject of interest for its biological activities. This guide provides a comprehensive overview of its discovery, synthesis, physicochemical properties, and burgeoning applications, with a particular focus on its antimicrobial potential.

A Journey Through Time: The Discovery and History of this compound

The story of this compound is intrinsically linked to the birth of synthetic dyes. In 1858, the German chemist Johann Peter Griess made a groundbreaking discovery while working with nitrous acid and aromatic amines.[2][3] This led to the first synthesis of a diazo compound and the formulation of the diazotization reaction, a cornerstone of organic chemistry.[2][3] Griess's work laid the foundation for the vast family of azo dyes.

While Griess pioneered the fundamental chemistry, the first documented synthesis of this compound is credited to Richard Willstätter and M. Benz in 1906. Their method involved the reduction of p-nitrophenol. This historical synthesis marked a significant step in the exploration of substituted azobenzene compounds and their properties.

The Art of Creation: Synthesis of this compound

The synthesis of this compound can be approached through several routes, each with its own set of advantages and considerations. The two primary methods employed are the classical diazotization-coupling reaction and the reduction of a nitroaromatic precursor.

Method 1: Diazotization of p-Aminophenol and Azo Coupling

This is a widely used and versatile method for creating asymmetrical and symmetrical azo compounds. The process involves two key steps: the formation of a diazonium salt from an aromatic amine, followed by its reaction with a coupling agent (in this case, phenol).

Experimental Protocol:

-

Diazotization of p-Aminophenol:

-

Dissolve p-aminophenol in a dilute solution of hydrochloric acid.

-

Cool the solution to 0-5°C in an ice bath to ensure the stability of the resulting diazonium salt.

-

Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) to the p-aminophenol solution with constant stirring. The reaction between nitrous acid (formed in situ from NaNO₂ and HCl) and the primary aromatic amine yields the diazonium salt. Maintaining a low temperature is critical to prevent the decomposition of the diazonium salt.

-

-

Azo Coupling with Phenol:

-

In a separate vessel, dissolve phenol in an aqueous solution of sodium hydroxide. This deprotonates the phenol to form the more reactive phenoxide ion.

-

Slowly add the cold diazonium salt solution to the alkaline phenol solution with vigorous stirring. The electrophilic diazonium ion attacks the electron-rich phenoxide ring, typically at the para-position, to form the azo-coupled product.

-

Continue stirring the reaction mixture at room temperature for a designated period to ensure complete reaction.

-

-

Isolation and Purification:

-

Acidify the reaction mixture with a strong acid, such as concentrated HCl, to a pH below 5. This protonates the hydroxyl groups and causes the this compound to precipitate out of the solution.

-

Collect the precipitate by filtration and wash it thoroughly with water to remove any unreacted salts and acids.

-

Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain purified this compound.[4]

-

Causality in Experimental Choices:

-

Low Temperature: The diazonium salt is unstable at higher temperatures and can decompose to release nitrogen gas. Performing the diazotization at 0-5°C maximizes the yield of the desired product.

-

Acidic Medium for Diazotization: The acidic conditions are necessary for the formation of nitrous acid from sodium nitrite.

-

Alkaline Medium for Coupling: The use of a basic solution for the phenol is crucial as the phenoxide ion is a much more powerful nucleophile than phenol itself, thus facilitating the electrophilic aromatic substitution reaction with the diazonium salt.

Method 2: Reduction of 4-Nitrophenol

This historical method, pioneered by Willstätter and Benz, offers an alternative route to this compound. It involves the reduction of the nitro group of 4-nitrophenol.

Experimental Protocol:

-

Reaction Setup:

-

A mixture of potassium hydroxide (KOH), p-nitrophenol, and a small amount of water is heated.[5]

-

-

Reaction Progression:

-

The temperature is gradually increased, leading to a vigorous reaction characterized by the formation of a brown, viscous liquid and the evolution of gas.[5]

-

-

Workup and Isolation:

-

After the reaction subsides, the product is dissolved in water.

-

The resulting dark-red solution is acidified with concentrated hydrochloric acid to a pH of approximately 3.[5]

-

The product is then extracted with an organic solvent, such as ether.[5]

-

The combined organic extracts are dried over an anhydrous salt like sodium sulfate.[5]

-

The solvent is removed under vacuum, and the residue is recrystallized from an ethanol-water mixture to yield yellow crystals of this compound.[5]

-

Comparative Analysis of Synthesis Methods:

| Feature | Diazotization-Coupling Method | 4-Nitrophenol Reduction Method |

| Versatility | High; allows for the synthesis of a wide range of symmetrical and unsymmetrical azo compounds by varying the amine and coupling components. | More specific to the synthesis of symmetrical azo compounds from nitro precursors. |

| Reaction Conditions | Milder; requires low temperatures (0-5°C) for the diazotization step. | Harsher; involves high temperatures (up to 195-200°C) and a vigorous reaction.[5] |

| Control | The two-step process allows for better control over the reaction. | The reaction can be vigorous and more difficult to control.[5] |

| Starting Materials | Readily available anilines and phenols. | Requires nitroaromatic compounds. |

| Historical Significance | A cornerstone of modern azo dye synthesis. | Represents an early and important method for azo compound formation. |

Visualizing the Synthesis: A Workflow Diagram

References

In-Depth Technical Guide to the Spectral Properties of 4,4'-Dihydroxyazobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4,4'-dihydroxyazobenzene, a compound of interest for its potential applications in materials science and pharmacology. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Spectral Data Summary

The following tables summarize the key spectral data for this compound, providing a clear and concise reference for researchers.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 10.52 | Singlet | 2H | - | Ar-OH |

| 7.70 | Doublet | 4H | 8.8 | Ar-H (ortho to -N=N-) |

| 6.09 | Doublet | 4H | 8.8 | Ar-H (ortho to -OH) |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 160.20 | C -OH |

| 145.72 | C -N=N |

| 124.67 | Ar-C H (ortho to -N=N-) |

| 116.33 | Ar-C H (ortho to -OH) |

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3500 | O-H stretch (phenolic) |

| 1400-1600 | N=N stretch (azo linkage) |

Sample Preparation: KBr pellet

Table 4: Mass Spectrometry Data

| m/z | Ion | Method |

| 215 | [M+H]⁺ | TOF-MS |

| 214 | [M]⁺ | GC-MS |

Experimental Protocols

Detailed methodologies for the synthesis and spectral characterization of this compound are provided below.

Synthesis of this compound

A common method for the synthesis of this compound is through the diazotization of p-aminophenol followed by coupling with phenol.[1]

-

Diazotization: A solution of p-aminophenol (10.0 g, 91.64 mmol) in 1 M HCl (200 mL) is cooled to 0°C in an ice bath.[1]

-

A solution of sodium nitrite (9.34 g, 109.8 mmol) in water (150 mL) is added to the p-aminophenol solution.[1]

-

Pre-cooled methanol (200 mL) is added to the diazotized solution, and the mixture is stirred for 1 hour.[1]

-

Coupling: A solution of phenol (8.62 g, 91.64 mmol) in 3 M aqueous sodium hydroxide (65 mL) is added dropwise to the reaction mixture, which is then stirred at room temperature for 2 hours.[1]

-

Work-up and Purification: Methanol is removed by evaporation. Concentrated HCl is added to adjust the pH to < 5, leading to the precipitation of the product. The precipitate is collected, washed with water, and recrystallized from an ethanol/water mixture to yield this compound.[1]

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

-

Sample Preparation: The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: Standard acquisition parameters are used.

-

¹³C NMR: Standard acquisition parameters are used.

IR Spectroscopy

Infrared spectra are obtained using the KBr pellet method.

-

Sample Preparation: A small amount of the sample is ground with spectroscopic grade potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry

Mass spectral data can be obtained using various techniques.

-

Time-of-Flight (TOF) Mass Spectrometry: The sample is analyzed to determine the mass of the protonated molecule ([M+H]⁺).

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the molecular weight of the compound.[2]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key processes related to this compound.

Caption: Workflow for the synthesis and spectral characterization of this compound.

While a specific signaling pathway for this compound is not yet fully elucidated, its known antioxidant properties suggest a likely mechanism of action involving the scavenging of reactive oxygen species (ROS). Phenolic compounds are known to act as antioxidants through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. The following diagram illustrates a generalized antioxidant mechanism.

Caption: Proposed antioxidant mechanism of this compound via ROS scavenging.

References

A Technical Guide to the Fundamental Photochemical Properties of Azobenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the core photochemical properties of azobenzene derivatives, a class of molecules pivotal to the advancement of photopharmacology, molecular machines, and smart materials. Azobenzene and its derivatives are renowned for their ability to undergo reversible photoisomerization, a property that allows for the spatiotemporal control of molecular systems with light. This document outlines the fundamental principles of their synthesis, photoisomerization, and the factors influencing their behavior, complemented by detailed experimental protocols and quantitative data to aid in the rational design and application of these versatile photoswitches.

Core Principles of Azobenzene Isomerization

The utility of azobenzene as a molecular switch lies in the distinct properties of its two geometric isomers: the planar, thermodynamically stable trans (E) isomer and the non-planar, metastable cis (Z) isomer. The transition between these two states can be triggered by light or heat, leading to significant changes in molecular geometry and dipole moment.[1][2][3] The distance between the 4 and 4' positions of the phenyl rings, for instance, decreases from approximately 9.0 Å in the trans form to 5.5 Å in the cis form.[3]

Photoisomerization

Photoisomerization is the light-induced conversion between the trans and cis isomers. This process is initiated by the absorption of a photon, which excites the molecule to a higher electronic state. The subsequent relaxation back to the ground state can lead to a change in the geometry around the N=N double bond.[4]

-

trans-to-cis Isomerization: Typically induced by UV light (around 320-380 nm), which excites the molecule to the S2 state corresponding to the strong π–π* transition.[2][3]

-

cis-to-trans Isomerization: Can be driven by visible light (around 400-450 nm), corresponding to the weaker n–π* transition, or can occur thermally.[1][2]

The isomerization process often occurs on a picosecond timescale.[5] Upon continuous irradiation, a photostationary state (PSS) is reached, which is a mixture of the trans and cis isomers. The composition of the PSS depends on the excitation wavelength, light intensity, and the quantum yields of the forward and reverse photoreactions.[6][7]

Thermal Relaxation

The cis isomer is thermally unstable and can relax back to the more stable trans isomer in the absence of light. This process, known as thermal back-isomerization, is a first-order kinetic process, and its rate is highly dependent on the molecular structure of the azobenzene derivative, the solvent, and the temperature.[8][9] The half-life (t1/2) of the cis isomer is a critical parameter for applications, as it determines the temporal window of the light-induced effect.[8]

Isomerization Mechanisms

Two primary mechanisms have been proposed for the isomerization of azobenzene:

-

Rotation: Involves the twisting of the N=N double bond.

-

Inversion: Involves a planar transition state where one of the nitrogen atoms becomes sp-hybridized.

Current evidence suggests that thermal isomerization and photoisomerization upon n→π* excitation likely proceed via an inversion mechanism, while photoisomerization following π→π* excitation occurs through rotation.[10][11][12]

Synthesis of Azobenzene Derivatives

A variety of synthetic methods have been developed to access a wide range of azobenzene derivatives with tailored properties. Classical methods include:

-

Azo Coupling: The reaction of a diazonium salt with an activated aromatic compound.[13][14]

-

Mills Reaction: The condensation of an aromatic nitroso compound with an aniline.[13][15]

-

Wallach Reaction: The acid-catalyzed rearrangement of azoxybenzenes to 4-hydroxyazobenzenes.[13][15]

More recent and versatile methods often employ metal catalysis, such as the palladium-catalyzed C-N coupling of N-aryl-N′-silyl diazenes with aryl halides.[16] Solid-phase synthesis approaches have also been developed to facilitate the creation of libraries of azobenzene derivatives.[17]

Factors Influencing Photochemical Properties

The photochemical and thermal properties of azobenzene derivatives can be finely tuned by chemical modification and by changing the surrounding environment.

Substituent Effects

The electronic nature and position of substituents on the phenyl rings have a profound impact on the molecule's absorption spectra, quantum yields, and thermal relaxation rates.[1][18]

-

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) in a "push-pull" arrangement can significantly red-shift the absorption bands, enabling the use of longer, less phototoxic wavelengths of light.[8][19]

-

Ortho-substitution , particularly with fluorine or methoxy groups, can dramatically increase the half-life of the cis isomer by sterically hindering the isomerization process.[6]

Environmental Factors

The solvent environment plays a crucial role in modulating the isomerization behavior of azobenzenes.

-

Polarity: The rate of both photoisomerization and thermal isomerization can be strongly dependent on solvent polarity. For push-pull substituted azobenzenes, the mechanism of thermal relaxation can switch from inversion in non-polar solvents to rotation in polar solvents.[10][20][21]

-

Viscosity: While some studies report a slowing of thermal relaxation in more viscous environments, others have found a negligible effect on the isomerization rates in solution.[20][21]

-

pH: For derivatives with ionizable groups, the pH of the solution can significantly alter the electronic properties and, consequently, the isomerization kinetics.[8]

Quantitative Photochemical Data

The following tables summarize key photochemical parameters for unsubstituted azobenzene and select derivatives to illustrate the impact of substitution and solvent on their properties.

Table 1: Spectroscopic and Photochemical Properties of Unsubstituted Azobenzene.

| Isomer | Solvent | λmax (π-π) (nm) | λmax (n-π) (nm) | Φtrans→cis | Φcis→trans | t1/2 (cis) |

| trans | Methanol | ~320 | ~440 | 0.14 (at 313 nm)[22] | ||

| cis | Methanol | ~250, ~280 | ~440 | ~0.3-0.5[22] | ||

| trans | Benzene | 1.4 days (at 35°C)[11] |

Table 2: Influence of Substituents on Thermal Half-Life of the cis Isomer.

| Derivative | Substituent(s) | Solvent | t1/2 (cis) |

| Azobenzene | None | Toluene | ~30 hours[23] |

| p-hydroxyazobenzene | p-OH | Toluene | ~30 minutes[23] |

| p-hydroxyazobenzene | p-OH | Ethanol | 200-300 ms[23] |

| o-fluoroazobenzene | o-F | D2O | Lengthened >400-fold vs. unsubstituted[6] |

Experimental Protocols

This section provides detailed methodologies for the characterization of azobenzene photoswitches.

Monitoring Isomerization by UV-Vis Spectroscopy

UV-Vis spectroscopy is the primary technique for observing the isomerization process in real-time due to the distinct absorption spectra of the trans and cis isomers.[4][24]

Objective: To monitor the photoisomerization of an azobenzene derivative and determine the composition of the photostationary state (PSS).

Methodology:

-

Sample Preparation: Prepare a dilute solution of the azobenzene derivative in the desired solvent in a quartz cuvette. The concentration should be adjusted to have a maximum absorbance between 0.5 and 1.0 in the spectral region of interest.

-

Initial Spectrum (100% trans): Record the UV-Vis absorption spectrum of the solution in the dark. This represents the spectrum of the thermally equilibrated, predominantly trans isomer.[4]

-

Irradiation: Irradiate the sample with a light source of the appropriate wavelength to induce trans-to-cis isomerization (e.g., a 365 nm LED). The light source should be positioned to illuminate the entire sample volume within the cuvette.

-

Monitoring: Record UV-Vis spectra at regular intervals during irradiation until no further changes in the spectrum are observed, indicating that the PSS has been reached.

-

Data Analysis: The percentage of each isomer in the PSS can be calculated from the absorbance at a specific wavelength (typically the λmax of the trans isomer) using the Beer-Lambert law, provided the molar extinction coefficients of the pure isomers are known.

Determination of Photoisomerization Quantum Yield (Φ)

The quantum yield is a measure of the efficiency of a photochemical process. It is defined as the number of molecules that undergo a specific event (e.g., isomerization) for each photon absorbed.

Objective: To determine the trans→cis photoisomerization quantum yield using a chemical actinometer.

Methodology:

-

Actinometer Preparation: Prepare a solution of a chemical actinometer with a well-characterized quantum yield at the desired irradiation wavelength (e.g., ferrioxalate for UV wavelengths or azobenzene itself).[22][25]

-

Actinometer Irradiation: Irradiate the actinometer solution for a specific period, ensuring that the conversion is kept low (typically <10%) to avoid inner filter effects.

-

Actinometer Analysis: Determine the number of moles of the photoproduct formed in the actinometer solution using an appropriate analytical technique (e.g., UV-Vis spectroscopy).

-

Sample Preparation: Prepare a solution of the azobenzene sample with a similar absorbance at the irradiation wavelength as the actinometer.[4]

-

Sample Irradiation: Irradiate the sample under identical conditions (light source, geometry, time) as the actinometer.[4]

-

Sample Analysis: Determine the number of moles of the isomerized product using UV-Vis or NMR spectroscopy.[4]

-

Calculation: The quantum yield of the sample (Φsample) can be calculated using the following equation: Φsample = Φact * (molessample / molesact) * (fact / fsample) where Φact is the quantum yield of the actinometer, molessample and molesact are the moles of product formed, and f is the fraction of light absorbed by each solution.

Measurement of Thermal Relaxation Kinetics

Objective: To determine the thermal half-life of the cis isomer.

Methodology:

-

Preparation of the cis-rich state: Irradiate a solution of the azobenzene derivative to reach the PSS with a high percentage of the cis isomer.

-

Dark Adaptation: Place the cuvette in a thermostatted sample holder of a UV-Vis spectrometer in the dark.

-

Kinetic Monitoring: Monitor the change in absorbance over time at a wavelength where the two isomers have significantly different molar extinction coefficients (e.g., the λmax of the trans isomer).[8] The frequency of data collection should be appropriate for the expected half-life.[8]

-

Data Analysis: The thermal relaxation of azobenzenes typically follows first-order kinetics.[8] The natural logarithm of (A∞ - At) versus time should yield a straight line, where At is the absorbance at time t, and A∞ is the absorbance after complete relaxation to the trans isomer. The first-order rate constant (k) is the negative of the slope, and the half-life is calculated as t1/2 = ln(2)/k.

Visualizing Photochemical Processes and Workflows

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key concepts.

Caption: Photoisomerization of azobenzene between the stable trans and metastable cis states.

Caption: A generalized experimental workflow for studying azobenzene isomerization.

Caption: A signaling pathway modulated by a photoswitchable azobenzene-based drug.

References

- 1. Photoisomerization in different classes of azobenzene - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. Azobenzene - Wikipedia [en.wikipedia.org]

- 3. BJOC - Control over molecular motion using the cis–trans photoisomerization of the azo group [beilstein-journals.org]

- 4. benchchem.com [benchchem.com]

- 5. claudiozannoni.it [claudiozannoni.it]

- 6. par.nsf.gov [par.nsf.gov]

- 7. books.rsc.org [books.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. Contrasting Photo-Switching Rates in Azobenzene Derivatives: How the Nature of the Substituent Plays a Role - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Thermal Half-Lives of Azobenzene Derivatives: Virtual Screening Based on Intersystem Crossing Using a Machine Learning Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An abinitio study of the photochemistry of azobenzene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis of azobenzenes: the coloured pieces of molecular materials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 14. scribd.com [scribd.com]

- 15. [PDF] Synthesis of azobenzenes: the coloured pieces of molecular materials. | Semantic Scholar [semanticscholar.org]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Meta-Substituted Asymmetric Azobenzenes: Insights into Structure–Property Relationship | MDPI [mdpi.com]

- 19. Substituent effects in N-acetylated phenylazopyrazole photoswitches - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Absorption and Isomerization of Azobenzene Guest Molecules in Polymeric Nanoporous Crystalline Phases | MDPI [mdpi.com]

- 25. beilstein-journals.org [beilstein-journals.org]

An In-Depth Technical Guide to the Tautomeric Forms of 4,4'-Dihydroxyazobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Dihydroxyazobenzene, a prominent member of the azo dye family, exhibits fascinating tautomeric behavior, primarily existing in an equilibrium between its azo-enol and quinone-hydrazone forms. This dynamic equilibrium is highly sensitive to environmental factors such as solvent polarity and pH, significantly influencing the molecule's physicochemical properties, including its color, solubility, and potential biological activity. Understanding and quantifying this tautomerism is crucial for its application in various fields, from materials science to drug development. This technical guide provides a comprehensive overview of the tautomeric forms of this compound, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the underlying chemical relationships.

Introduction

This compound (DHAB) is an organic compound characterized by two phenol rings linked by an azo (-N=N-) bridge. The presence of hydroxyl groups in the para positions introduces the possibility of proton transfer, leading to a tautomeric equilibrium between the benzenoid (azo-enol) and quinonoid (quinone-hydrazone) forms. This phenomenon, known as azo-hydrazone tautomerism, is a subject of significant interest due to its impact on the molecule's electronic structure and, consequently, its macroscopic properties.